5-(2-Nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine
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Overview
Description
5-(2-Nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine is a complex organic compound belonging to the phenanthridine family. Phenanthridines are nitrogen-containing heterocyclic compounds known for their significant bioactive properties, including antitumor, cytotoxic, antiviral, antifungal, antibacterial, antileukemic, and DNA inhibitory activities . This compound’s unique structure makes it a valuable subject of study in various scientific fields.
Preparation Methods
The synthesis of 5-(2-Nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine can be achieved through several methods. One common approach involves the cyclization of 2-isocyanobiaryls with various organic compounds . Another method includes the use of aniline precursors in an I2-mediated sp3 C–H amination reaction . These methods typically require specific reaction conditions, such as the presence of oxidants, bases, and radical trappers.
Chemical Reactions Analysis
5-(2-Nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidants like (NH4)2S2O8, bases like K3PO4, and radical trappers like TEMPO . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
This compound has numerous applications in scientific research. In chemistry, it is used to study the synthesis of phenanthridine-containing compounds and their properties . In biology and medicine, its bioactive properties make it a potential candidate for developing new pharmaceuticals with antitumor, antiviral, and antibacterial activities . Additionally, its unique optical and electronic properties make it valuable in material science .
Mechanism of Action
The mechanism of action of 5-(2-Nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine involves its interaction with molecular targets and pathways in biological systems. It exerts its effects through the formation of imidoyl radicals and subsequent intramolecular cyclization to form N-heterocycle compounds . These interactions can inhibit DNA synthesis and other cellular processes, leading to its bioactive properties.
Comparison with Similar Compounds
5-(2-Nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine is similar to other phenanthridine derivatives, such as ethidium bromide and propidium iodide, which are used as DNA-binding fluorescent dyes . its unique structure and bioactive properties distinguish it from these compounds. Other similar compounds include various substituted phenanthridines, which share similar synthetic routes and bioactive properties .
Properties
Molecular Formula |
C23H18N2O2 |
---|---|
Molecular Weight |
354.4g/mol |
IUPAC Name |
5-(2-nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine |
InChI |
InChI=1S/C23H18N2O2/c26-25(27)21-12-6-5-11-19(21)23-18-10-4-3-9-17(18)22-16-8-2-1-7-15(16)13-14-20(22)24-23/h1-2,5-8,11-14H,3-4,9-10H2 |
InChI Key |
KYAFLKZVHLLMOM-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(C=CC4=CC=CC=C43)N=C2C5=CC=CC=C5[N+](=O)[O-] |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=CC4=CC=CC=C43)N=C2C5=CC=CC=C5[N+](=O)[O-] |
Origin of Product |
United States |
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